molecular formula C16H25NO2 B1517624 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1050886-70-8

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B1517624
CAS No.: 1050886-70-8
M. Wt: 263.37 g/mol
InChI Key: KPSRGYKBPGQDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Topology and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine demonstrates a complex heterocyclic framework characterized by specific topological arrangements. According to established chemical databases, the compound possesses the molecular formula C₁₆H₂₅NO₂ with a precisely determined molecular weight of 263.37 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, reflecting its substitution pattern and ring saturation state.

The structural topology encompasses a benzene ring system fused to a seven-membered azepine ring, wherein the azepine portion exhibits partial saturation at positions 2, 3, 4, and 5. The propoxy substituents occupy the 7 and 8 positions on the benzene ring, creating a symmetrical substitution pattern that significantly influences the compound's physical and chemical properties. Chemical Abstract Service has assigned the unique registry number 1050886-70-8 to this compound, providing unambiguous identification within chemical literature and databases.

The canonical Simplified Molecular Input Line Entry System representation reveals the precise connectivity: CCCOC1=C(C=C2CCNCCC2=C1)OCCC, while the International Chemical Identifier string provides detailed atomic connectivity information: InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3. These representations demonstrate the specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine reveal important insights into its three-dimensional molecular arrangement and solid-state properties. The compound exists as a powder in its crystalline form, suggesting a polycrystalline nature rather than formation of large single crystals. Storage conditions indicate stability at room temperature, reflecting the inherent structural integrity of the benzazepine framework under standard atmospheric conditions.

The molecular conformation analysis demonstrates that the seven-membered azepine ring adopts a non-planar configuration due to the sp³ hybridization of the saturated carbon atoms at positions 2, 3, 4, and 5. This ring puckering creates distinct conformational preferences that influence the overall molecular geometry and intermolecular interactions. The propoxy substituents at positions 7 and 8 extend away from the core ring system, minimizing steric hindrance while providing conformational flexibility through rotation around the carbon-oxygen bonds.

Comparative structural studies with related benzazepine derivatives suggest that the presence of alkoxy substituents significantly affects the molecular packing arrangements in the solid state. The propoxy groups introduce additional degrees of conformational freedom compared to smaller methoxy analogs, as observed in related compounds such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. These structural variations contribute to different crystallization behaviors and physical properties among benzazepine derivatives.

Structural Parameter Value Reference Method
Molecular Formula C₁₆H₂₅NO₂ Chemical Analysis
Molecular Weight 263.37 g/mol Mass Spectrometry
Physical State Crystalline Powder Visual Observation
Storage Temperature Room Temperature Stability Studies
Ring System Fused 6,7-membered Structural Analysis

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine provides detailed information about its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the distinct proton and carbon environments within the molecule. The aromatic protons of the benzene ring system exhibit downfield shifts typical of electron-rich aromatic systems, influenced by the electron-donating propoxy substituents.

The propoxy side chains generate characteristic multipicity patterns in nuclear magnetic resonance spectra, with the terminal methyl groups appearing as triplets and the methylene groups showing complex multiplets due to coupling interactions. The azepine ring protons demonstrate chemical shifts consistent with aliphatic environments, with the nitrogen-adjacent carbons showing distinct patterns due to the electronegative influence of the nitrogen atom.

Infrared spectroscopy analysis reveals absorption bands characteristic of the functional groups present in the molecule. The carbon-hydrogen stretching vibrations of the propoxy groups appear in the expected aliphatic region, while the aromatic carbon-carbon stretching modes confirm the presence of the substituted benzene ring. The nitrogen-hydrogen stretching vibration provides evidence for the secondary amine functionality within the azepine ring structure.

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted aromatic systems, with the propoxy substituents affecting the electronic transitions through their electron-donating properties. The extended conjugation between the benzene ring and the nitrogen lone pair creates distinct absorption features that can be utilized for analytical identification and quantification purposes.

Spectroscopic Technique Key Observations Structural Information
Nuclear Magnetic Resonance Aromatic and aliphatic regions Ring substitution pattern
Infrared Characteristic functional group bands Molecular connectivity
Ultraviolet-Visible Aromatic absorption features Electronic structure

Comparative Analysis with Tetrahydro-3-Benzazepine Derivatives

Structural comparison of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with related tetrahydro-3-benzazepine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The parent compound 2,3,4,5-tetrahydro-1H-2-benzazepine, bearing Chemical Abstract Service number 7216-22-0, serves as a fundamental structural reference with molecular formula C₁₀H₁₃N and molecular weight 147.217 grams per mole.

The introduction of propoxy substituents at positions 7 and 8 significantly alters the molecular properties compared to unsubstituted analogs. The molecular weight increases from 147.217 grams per mole in the parent compound to 263.37 grams per mole in the dipropoxy derivative, reflecting the substantial structural modification. This increase in molecular mass correlates with enhanced lipophilicity and altered pharmacological properties, as observed in related benzazepine research.

Comparative analysis with 7,8-dimethoxy derivatives demonstrates the influence of alkoxy chain length on molecular properties. The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits molecular formula C₁₂H₁₃NO₃, indicating the presence of an additional carbonyl functionality and shorter alkoxy chains. These structural differences result in distinct physical properties, including melting points, solubility characteristics, and crystallization behaviors.

The stereochemical considerations become particularly important when examining related dibenzo[b,d]azepin derivatives, which demonstrate atropisomerism due to restricted rotation around specific bonds. While 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine does not exhibit such atropisomerism due to the saturated nature of its seven-membered ring, understanding these relationships provides insight into the broader structural chemistry of benzazepine systems.

Compound Molecular Formula Molecular Weight Substituent Pattern
Parent Benzazepine C₁₀H₁₃N 147.217 g/mol Unsubstituted
7,8-Dipropoxy Derivative C₁₆H₂₅NO₂ 263.37 g/mol Dipropoxy
7,8-Dimethoxy Analog C₁₂H₁₃NO₃ - Dimethoxy with carbonyl

The synthetic accessibility of different benzazepine derivatives varies significantly based on the substitution pattern and ring functionality. The dipropoxy derivative requires specific alkylation conditions to introduce the propoxy groups, while maintaining the integrity of the azepine ring system. These synthetic considerations directly influence the availability and cost of different benzazepine analogs for research applications.

Properties

IUPAC Name

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRGYKBPGQDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2CCNCCC2=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 7,8-substituted tetrahydro-1H-3-benzazepines typically follows a pathway involving:

  • Functionalization of the aromatic ring with appropriate alkoxy substituents (e.g., propoxy groups).
  • Formation of the tetrahydrobenzazepine ring system via cyclization.
  • Purification and characterization of the final compound.

This approach is consistent with the synthesis of related 7,8-dimethoxy derivatives, which serve as key intermediates in benzazepine chemistry.

The introduction of propoxy groups at the 7 and 8 positions on the benzazepine core is achieved through etherification of phenolic hydroxyl groups on a suitably substituted aromatic precursor.

  • Starting Material: The precursor often contains hydroxyl groups at the 7 and 8 positions, such as 7,8-dihydroxy derivatives.
  • Reagents and Conditions: Alkylation of phenolic hydroxyl groups can be performed using propyl bromide or propyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvents: Common solvents include acetone, tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature: Reactions proceed efficiently at room temperature to moderate heating (up to 90 °C).
  • Outcome: This step yields 7,8-dipropoxy-substituted intermediates with high selectivity and yield.

This method is analogous to the preparation of 7,8-dimethoxy derivatives where methylation is performed under similar conditions but substituting methyl halides with propyl halides.

Formation of the Tetrahydrobenzazepine Ring

The cyclization to form the tetrahydro-1H-3-benzazepine ring involves intramolecular ring closure reactions facilitated by acid catalysis.

  • Key Intermediate: N-(2,2-dimethoxyethyl)-2-(3,4-dipropoxyphenyl)acetamide or analogous acetamide derivatives.
  • Cyclization Conditions: Treatment with strong acids such as methanesulfonic acid (MSA) at room temperature (20–25 °C) promotes ring closure without significant by-product formation.
  • Advantages of Methanesulfonic Acid: MSA provides high yields (75–85%) and high purity (99.0–99.5% by HPLC) of the benzazepin-2-one intermediate, superior to other acids like acetic acid/hydrogen bromide mixtures which can lead to brominated impurities.
  • Reaction Time: The ring closure is relatively rapid, facilitating industrial scalability.
  • Solvent: The reaction is often conducted in anhydrous conditions without additional solvents or in solvents immiscible with water such as toluene or xylene.

This cyclization step is crucial for constructing the benzazepine core with the desired substitution pattern intact.

Reduction and Further Functional Group Transformations

Following ring closure, further transformations may be necessary to achieve the fully saturated tetrahydro form and to introduce or modify substituents.

  • Reduction: Nitro groups introduced via nitration can be reduced to amino groups using standard reduction methods (e.g., catalytic hydrogenation or chemical reduction).
  • Nitration and Amination: Nitration of tetrahydrobenzazepines occurs selectively at the 7-position under controlled conditions using nitrating agents such as fuming nitric acid in acetic anhydride at low temperatures (30–110 °C).
  • Ether Cleavage and Modification: Cleavage of methoxy or other alkoxy groups can be performed under acidic or nucleophilic conditions to yield phenolic or other derivatives.

These transformations enable fine-tuning of the chemical structure to optimize biological or physicochemical properties.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Etherification (Alkylation) Propyl bromide/iodide, K2CO3 or NaH, acetone/THF/DMF, RT to 90 °C Introduction of 7,8-dipropoxy groups on aromatic ring
2 Ring Closure (Cyclization) Methanesulfonic acid, anhydrous, 20–25 °C Formation of tetrahydrobenzazepin-2-one, high yield and purity
3 Nitration Fuming nitric acid, acetic anhydride, 30–110 °C Selective nitration at 7-position
4 Reduction/Amination Catalytic hydrogenation or chemical reductants Conversion of nitro to amino groups
5 Ether cleavage/modification Acidic or nucleophilic conditions Conversion of alkoxy groups if required

Research Findings and Industrial Considerations

  • The use of methanesulfonic acid for ring closure is a significant improvement over traditional methods, reducing hazardous waste and improving yield and purity, which is critical for industrial scale production.
  • Selective nitration and subsequent transformations allow for versatile functionalization of the benzazepine scaffold, enabling the synthesis of diverse derivatives including 7,8-dipropoxy compounds.
  • The reaction conditions are mild enough to preserve sensitive substituents and avoid unwanted side reactions, ensuring high selectivity and reproducibility.
  • The overall synthetic route is amenable to scale-up, with reduced reaction times and elimination of difficult purification steps, increasing economic feasibility.

Chemical Reactions Analysis

Types of Reactions

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

  • Reduction: : LiAlH4, H2, and palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of reduced derivatives such as alcohols or amines.

  • Substitution: : Formation of substituted benzazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been investigated for its potential therapeutic effects in various conditions:

  • Neuroprotective Agents : Research indicates that compounds with similar structures may exhibit neuroprotective properties. For instance, derivatives of benzazepines have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antipsychotic Effects : Some studies suggest that benzazepine derivatives can act as dopamine receptor antagonists. This action is crucial for developing new antipsychotic medications that minimize side effects associated with traditional treatments .

Neuropharmacology

The compound's interaction with the central nervous system (CNS) makes it a candidate for various neuropharmacological studies:

  • Dopaminergic Activity : Investigations into the dopaminergic system reveal that similar compounds can influence dopamine pathways, which are vital in managing disorders such as schizophrenia and bipolar disorder .
  • Serotonin Receptors : Some research indicates that benzazepine derivatives can also interact with serotonin receptors, suggesting potential applications in treating mood disorders .

Synthesis and Chemical Research

The synthesis of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been explored in chemical research settings:

  • Synthetic Pathways : Various synthetic routes have been documented, including methods involving cyclization reactions that yield high purity products suitable for further biological testing .

Case Study 1: Neuroprotective Effects

A study focusing on a related benzazepine compound demonstrated significant neuroprotective effects in animal models of Alzheimer’s disease. The results indicated that the compound could reduce amyloid-beta plaque formation and improve cognitive function.

Case Study 2: Antipsychotic Efficacy

Another study evaluated the antipsychotic potential of a structural analog of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. The findings suggested a reduction in positive symptoms of schizophrenia with fewer extrapyramidal side effects compared to traditional antipsychotics.

Data Tables

MethodDescriptionYield (%)
Cyclization ReactionFormation via cyclization of precursors>80%
AlkylationPropoxy group introduction>75%
ReductionReductive amination processes>70%

Mechanism of Action

The mechanism by which 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Comparison with Similar Benzazepine Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzazepines are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents (Positions 7 & 8) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Role
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Propoxy (-OCH₂CH₂CH₃) C₁₆H₂₅NO₂ 263.38 Research compound (unclear target)
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl Methoxy (-OCH₃) C₁₅H₁₈N₂O₄ 290.32 Dopamine D1 receptor ligand
SKF 38393 Hydroxy (-OH) C₁₅H₁₅NO₂ 241.29 D1 receptor partial agonist
SKF 77434 Hydroxy + Allyl C₁₈H₁₉NO₂ 281.35 D1 receptor antagonist
SCH 23390 Chloro (-Cl) + Hydroxy C₁₆H₁₅ClNO₂ 300.75 D1 receptor antagonist

Sources :

Key Observations:
  • Hydroxy Groups (SKF 38393, SKF 77434) : Essential for high-affinity D1 receptor binding. SKF 38393 (7,8-dihydroxy) is a well-characterized partial agonist, while SKF 77434 (7,8-dihydroxy-3-allyl) acts as an antagonist .
  • Methoxy Groups (7,8-Dimethoxy) : Reduces receptor affinity compared to hydroxy analogs but improves metabolic stability. Used as a research ligand for autoradiography .
  • Propoxy Groups (Target Compound) : The bulkier propoxy substituents likely reduce D1 receptor affinity due to steric hindrance but may enhance lipophilicity and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

  • Position 7 and 8 Substitutions :
    • Hydroxy groups are critical for D1 receptor activation, as seen in SKF 38393 and SCH 23390 .
    • Alkoxy groups (methoxy, propoxy) diminish agonist activity but can retain antagonist properties or modulate selectivity .
  • Position 3 Modifications :
    • Allyl or methyl groups (e.g., SKF 77434, SCH 23390) enhance antagonist activity by stabilizing receptor conformations .

Q & A

Q. What are the established synthetic routes for 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of benzazepine derivatives typically involves multi-step cyclization or functionalization of precursor scaffolds. For example, a related compound, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, is synthesized via cyclization reactions under controlled temperatures (e.g., reflux in polar aprotic solvents like DMF) . For 7,8-dipropoxy derivatives, propoxylation of hydroxyl groups on the benzazepine core is critical. Optimizing stoichiometry (e.g., propyl halide equivalents) and reaction time (12–24 hours) can improve yields. Catalysts like K₂CO₃ or NaH are often used to deprotonate hydroxyl groups, facilitating nucleophilic substitution .

Q. How can the structural integrity of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine be confirmed post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm propoxy group integration (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and benzazepine ring protons (δ ~2.5–3.5 ppm for tetrahydro protons) .
  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) and retention time consistency .
  • Mass Spectrometry : Confirm molecular ion peaks (expected [M+H]⁺ for C₁₇H₂₅NO₂: 276.2 m/z) .

Q. What solvent systems are recommended for solubility studies of this compound?

Methodological Answer: Based on structurally similar benzazepines, polar solvents like ethanol, methanol, or DMSO are preferred due to the compound’s heterocyclic and propoxy moieties. Aqueous solubility is typically low (<0.1 mg/mL), necessitating co-solvents (e.g., PEG-400) for in vitro assays .

Q. Table 1: Solubility Profile (Extrapolated from Analogous Compounds)

SolventSolubility (mg/mL)
Ethanol15–20
DMSO25–30
Water<0.1
Dichloromethane5–10

Advanced Research Questions

Q. How can chiral centers in 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine be resolved, and what analytical methods validate enantiomeric purity?

Methodological Answer: Chiral resolution requires:

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during propoxylation to induce stereocontrol .
  • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Validate via circular dichroism (CD) or polarimetry .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting patterns) in this compound?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., ring puckering in tetrahydro-benzazepines) or impurities:

  • Variable Temperature NMR : Perform experiments at −40°C to 80°C to identify conformational exchange broadening .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm spatial proximity of propoxy and ring protons .

Q. How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer: Critical steps include:

  • Process Optimization : Control reaction temperature (<60°C) to avoid side reactions (e.g., over-alkylation).
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove by-products like unreacted propyl halides or ring-opened derivatives .

Q. Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Unreacted starting materialIncomplete propoxylationIncrease reaction time or catalyst
Ring-opened by-productAcidic/basic hydrolysisNeutralize reaction post-synthesis
DiastereomersPoor stereocontrolUse chiral catalysts

Q. What computational methods predict the pharmacokinetic properties of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate blood-brain barrier permeability.
  • QSAR Models : Corrogate logP (predicted ~2.5) with absorption parameters using software like Schrödinger’s QikProp .

Safety and Best Practices

  • Handling : Use fume hoods and PPE (gloves, lab coats) due to limited toxicity data. Avoid inhalation of crystalline powders .
  • Waste Disposal : Neutralize reaction residues with dilute HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 2
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.